
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride
Overview
Description
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is a fluorinated organic compound with the molecular formula C₄H₃F₅O₂ and a molecular weight of 178.057 g/mol . It is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride typically involves the reaction of carbonyl fluoride (COF₂) with perfluoromethyl ether (CF₃OCH₃) under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or ethers.
Hydrolysis: The major product is 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride involves its interaction with nucleophiles, leading to the substitution of fluorine atoms. The compound’s high electronegativity and reactivity make it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Similar in structure but with a methyl ester group instead of a fluoride group.
2,2,3,3-Tetrafluoro-1-propanol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is unique due to its combination of fluorine atoms and a methoxy group, which imparts distinct reactivity and stability compared to its analogs .
Biological Activity
2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is a fluorinated compound with significant implications in various biological and chemical research fields. Its unique structure, characterized by the presence of fluorine and methoxy groups, enhances its reactivity and stability, making it a valuable tool in the synthesis of biologically active molecules.
This compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal in the development of fluorinated pharmaceuticals and other biologically relevant compounds.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms fluorinated carboxylic acids | KMnO4, CrO3 |
Reduction | Converts to fluorinated alcohols or aldehydes | LiAlH4, NaBH4 |
Substitution | Replaces methoxy group with other functional groups | Nucleophiles like amines or thiols |
The mechanism by which this compound exerts its biological effects is primarily through its interactions with molecular targets. The fluorinated groups enhance the compound's stability and reactivity, allowing it to modulate enzyme activity and influence metabolic pathways. This property makes it a candidate for drug development aimed at improving bioavailability and metabolic stability of therapeutic agents.
Biological Applications
Research indicates that this compound is utilized in several biological contexts:
- Enzyme Interactions : It has been shown to affect enzyme activity by acting as a substrate or inhibitor in various biochemical pathways.
- Drug Development : The incorporation of fluorinated groups into drug candidates can enhance their pharmacokinetic properties. Studies have explored its potential in developing drugs that require improved metabolic stability.
- Synthesis of Analogues : It serves as a precursor for synthesizing fluorinated analogs of biologically active molecules, allowing researchers to study the effects of fluorination on biological activity .
Case Studies
- Fluorinated Pharmaceuticals : A study highlighted the use of this compound in synthesizing fluorinated analogs of existing drugs. These analogs demonstrated improved bioavailability and reduced metabolic degradation compared to their non-fluorinated counterparts.
- Enzyme Modulation : In vitro experiments indicated that this compound could modulate the activity of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain dehydrogenases, affecting energy metabolism in cells.
Research Findings
Recent studies have focused on understanding the toxicological aspects and biological implications of fluoride compounds. Notably:
- Toxicity Studies : Research has shown that excessive exposure to fluoride can lead to cytotoxic effects on various cell types. For example, sodium fluoride (NaF), a related compound, has been shown to inhibit mitochondrial function and ATP generation in platelets, suggesting potential implications for wound healing and tissue regeneration when used topically .
- Fluoride Interaction with Cells : Investigations into how fluoride compounds interact with cellular mechanisms have revealed that they can disrupt normal cellular functions by affecting mitochondrial energy production and increasing reactive oxygen species (ROS) levels .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanoyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUIZGXMCMESE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546681 | |
Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2794-15-2 | |
Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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